REACTION_SMILES
|
[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[CH3:41][S:42](=[O:43])[CH3:44].[Na+:36].[OH:1][CH:2]([CH2:3][N:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[S:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]21)[CH3:18].[OH:37][C:38](=[O:39])[O-:40].[S:32](=[O:33])(=[O:34])=[O:35].[n:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[O:1]=[C:2]([CH2:3][N:4]1[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[S:11][c:12]2[cH:13][cH:14][cH:15][cH:16][c:17]21)[CH3:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CN1c2ccccc2Sc2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CN1c2ccccc2Sc2ccccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |